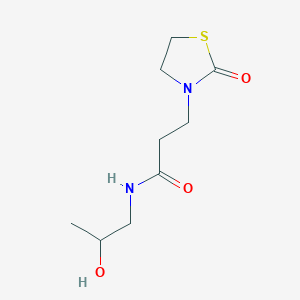
n-(2-Hydroxypropyl)-3-(2-oxothiazolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Hydroxypropyl)-3-(2-oxothiazolidin-3-yl)propanamide is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Hydroxypropyl)-3-(2-oxothiazolidin-3-yl)propanamide typically involves the reaction of a thiazolidinone derivative with a hydroxypropylamine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
n-(2-Hydroxypropyl)-3-(2-oxothiazolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The oxothiazolidinone ring can be reduced to form a thiazolidine derivative.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a thiazolidine derivative.
Substitution: Formation of various substituted amides or thiazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of n-(2-Hydroxypropyl)-3-(2-oxothiazolidin-3-yl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: Compounds with similar structures but different substituents on the thiazolidinone ring.
Hydroxypropyl amides: Compounds with similar hydroxypropyl and amide groups but different core structures.
Uniqueness
n-(2-Hydroxypropyl)-3-(2-oxothiazolidin-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H16N2O3S |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)-3-(2-oxo-1,3-thiazolidin-3-yl)propanamide |
InChI |
InChI=1S/C9H16N2O3S/c1-7(12)6-10-8(13)2-3-11-4-5-15-9(11)14/h7,12H,2-6H2,1H3,(H,10,13) |
InChI Key |
WADGAPKSHYOSLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)CCN1CCSC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















